8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane
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Overview
Description
8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane is an organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage between a nitrogen-containing azaspirodecane ring and a chloromethyl group. It is a colorless to pale yellow liquid with a distinct odor and has significant applications in pharmaceutical and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane typically involves the reaction of 2-ethyl-2-azaspiro[4.5]decane with chloromethylating agents under controlled conditions. One common method involves the use of hydrochloric acid and formaldehyde in the presence of a catalyst to introduce the chloromethyl group .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring the efficient conversion of starting materials to the target compound .
Chemical Reactions Analysis
Types of Reactions
8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of hydroxylated or ketone derivatives.
Reduction: Formation of dechlorinated or hydrogenated products.
Scientific Research Applications
8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This compound can also participate in various biochemical pathways, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-8-methyl-1,4-dioxaspiro[4.5]decane
- 8-Azaspiro[4.5]decane-7,9-dione
- 2-(Chloromethyl)-8-ethyl-1,4-dioxaspiro[4.5]decane
Uniqueness
8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane stands out due to its specific spirocyclic structure and the presence of both a chloromethyl group and an azaspirodecane ring. This unique combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C12H22ClN |
---|---|
Molecular Weight |
215.76 g/mol |
IUPAC Name |
8-(chloromethyl)-2-ethyl-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C12H22ClN/c1-2-14-8-7-12(10-14)5-3-11(9-13)4-6-12/h11H,2-10H2,1H3 |
InChI Key |
JBKOJMCKDZWCJS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2(C1)CCC(CC2)CCl |
Origin of Product |
United States |
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